molecular formula C7H8F3N3O2S B6219411 N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine CAS No. 2751621-33-5

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine

Cat. No.: B6219411
CAS No.: 2751621-33-5
M. Wt: 255.2
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Description

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a trifluoromethanesulfonyl group and two dimethylamine groups.

Properties

CAS No.

2751621-33-5

Molecular Formula

C7H8F3N3O2S

Molecular Weight

255.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .

Scientific Research Applications

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties[][4].

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-4-amine
  • N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-6-amine
  • N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-ol

Uniqueness

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethanesulfonyl group enhances its reactivity and stability, making it a valuable compound for various applications .

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